molecular formula C11H8F3N3O B11859199 2-(Trifluoromethyl)quinoline-4-carbohydrazide CAS No. 1185292-58-3

2-(Trifluoromethyl)quinoline-4-carbohydrazide

Cat. No.: B11859199
CAS No.: 1185292-58-3
M. Wt: 255.20 g/mol
InChI Key: NXIBPYSMTAAEDI-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)quinoline-4-carbohydrazide is an organic compound with the chemical formula C11H8F3N3O. It is known for its unique structural features, including a trifluoromethyl group attached to a quinoline ring, which imparts distinct chemical properties. This compound is typically found as a colorless crystalline or white crystalline powder and is used primarily as an intermediate in the synthesis of various agrochemicals, pharmaceuticals, and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)quinoline-4-carbohydrazide generally involves the reaction of 3,4-difluorobenzoylhydrazine with 2,3,5-trifluoromethylquinoline in a suitable solvent. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product. The specific experimental steps and conditions may vary depending on the laboratory or industrial setup .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, hydrazides, and substituted quinolines, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

2-(Trifluoromethyl)quinoline-4-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)quinoline-4-carboxylic acid
  • 4-Quinolinecarboxylic acid, 2-(trifluoromethyl)-, hydrazide
  • 2-(Trifluoromethyl)-4-quinolinecarbohydrazide

Uniqueness

2-(Trifluoromethyl)quinoline-4-carbohydrazide is unique due to its specific structural features, including the trifluoromethyl group and the carbohydrazide moiety. These features impart distinct chemical properties, such as increased stability and reactivity, making it a valuable intermediate in various chemical syntheses .

Biological Activity

2-(Trifluoromethyl)quinoline-4-carbohydrazide is an organic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and antitubercular properties, along with relevant synthesis methods and case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H8F3N3O
  • Molecular Weight : Approximately 255.196 g/mol

The compound features a quinoline ring substituted with a trifluoromethyl group and a carbohydrazide functional group, which enhances its lipophilicity and biological activity against various pathogens.

Antimicrobial Activity

Research indicates that this compound exhibits broad-spectrum antimicrobial properties. Quinoline derivatives are known for their effectiveness against bacteria, fungi, and viruses. The trifluoromethyl group is particularly noted for improving the cellular uptake of the compound, enhancing its efficacy against pathogens such as Mycobacterium tuberculosis.

Case Studies and Findings

  • Antitubercular Activity :
    • A study demonstrated that quinoline derivatives, including this compound, showed promising results against M. tuberculosis. The binding affinity of these compounds to specific targets was evaluated using molecular docking techniques, revealing potential for inhibition of key proteins involved in the bacterial metabolism .
  • Antibacterial Properties :
    • In vitro studies have shown that derivatives of quinoline hydrazones exhibit superior antibacterial activity compared to traditional antibiotics like rifampicin and isoniazid. The incorporation of the trifluoromethyl group significantly enhances the antibacterial potency of these compounds .

Anticancer Activity

The biological evaluation of this compound also extends to its anticancer properties. Quinoline derivatives have been studied for their ability to induce apoptosis in cancer cells.

Research Findings

  • Cytotoxic Studies :
    • A series of quinoline derivatives were evaluated for cytotoxicity using the MTT assay method. Compounds exhibited varying degrees of cytotoxic effects on different cancer cell lines, indicating their potential as anticancer agents .
  • DNA Cleavage Studies :
    • Electrophoretic DNA cleavage studies revealed that certain quinoline derivatives could effectively cleave DNA, suggesting mechanisms by which they may exert anticancer effects .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions :
    • The initial step often involves the condensation of appropriate quinoline derivatives with hydrazine or its derivatives.
  • Functional Group Modifications :
    • Further modifications may include the introduction of the trifluoromethyl group through electrophilic fluorination techniques.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
4-(Trifluoromethyl)quinoline-2-carbohydrazideC11H8F3N3ODifferent position of the carbohydrazide group
6-Fluoro-4-(trifluoromethyl)quinolineC11H7F4N3OAdditional fluorine substituent enhancing reactivity
4-Hydroxyquinoline derivativesVariesHydroxy group provides different reactivity profile

This table highlights how structural variations influence both chemical reactivity and biological activity among related compounds.

Properties

CAS No.

1185292-58-3

Molecular Formula

C11H8F3N3O

Molecular Weight

255.20 g/mol

IUPAC Name

2-(trifluoromethyl)quinoline-4-carbohydrazide

InChI

InChI=1S/C11H8F3N3O/c12-11(13,14)9-5-7(10(18)17-15)6-3-1-2-4-8(6)16-9/h1-5H,15H2,(H,17,18)

InChI Key

NXIBPYSMTAAEDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C(=O)NN

Origin of Product

United States

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